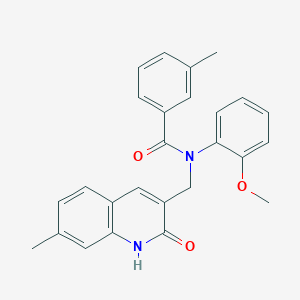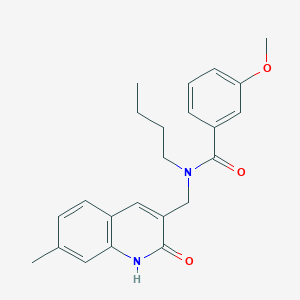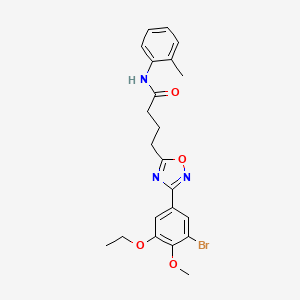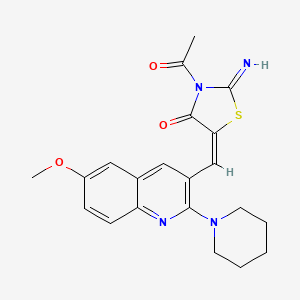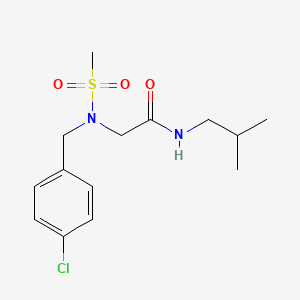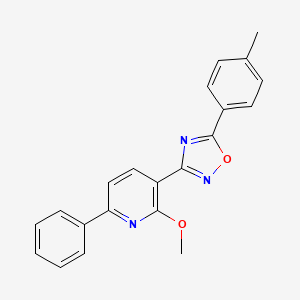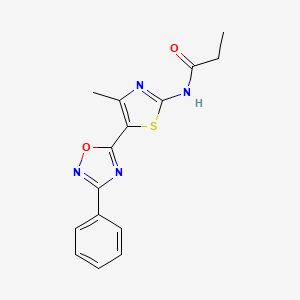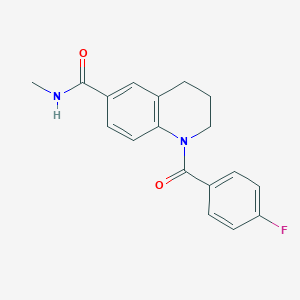
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, commonly known as 'compound X', is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but studies have shown that it interacts with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, compound X has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, it has been shown to modulate the activity of neurotransmitters, including GABA and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its high purity and stability. It can be synthesized in large quantities and stored for long periods without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions related to compound X. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to further elucidate its mechanism of action and molecular targets. Additionally, studies can be conducted to optimize its synthesis method to obtain higher yields and purity. Finally, studies can be conducted to evaluate its safety and toxicity profile in preclinical models.
Conclusion:
In conclusion, compound X is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its anticancer, neuroprotective, and antimicrobial properties. Its mechanism of action is not fully understood, but studies have shown that it interacts with various molecular targets. Further research is needed to fully understand its potential therapeutic applications and optimize its synthesis method.
Synthesemethoden
Compound X has been synthesized using various methods, including the reaction of 4-fluorobenzoyl chloride with N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base. Another method involves the reaction of 4-fluorobenzoyl chloride with N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a coupling reagent. These methods have been optimized to obtain high yields of compound X with good purity.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. Studies have shown that compound X exhibits anticancer activity by inhibiting the growth and proliferation of cancer cells. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, compound X has been shown to have antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N-methyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-20-17(22)14-6-9-16-13(11-14)3-2-10-21(16)18(23)12-4-7-15(19)8-5-12/h4-9,11H,2-3,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHJBDKFVDCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)
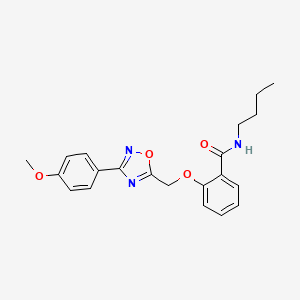
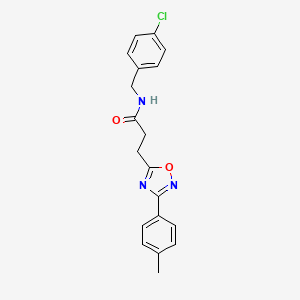

![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)


